HTH-01-091
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Overview
Description
HTH-01-091 is a selective maternal embryonic leucine zipper kinase (MELK) inhibitor. This compound provides a general framework for preclinical target validation.
Scientific Research Applications
Research Methodologies and Tools :
- High-throughput screening (HTS) is a key method in drug discovery, relevant for studying compounds like HTH-01-091. HTS involves the use of micro- and nanofluidic systems for massively parallel experimentation, which is fundamental in modern biological research and drug discovery (Hong, Edel, & deMello, 2009).
- Omics, big data, and machine learning are powerful tools in medical research. They enable the generation and analysis of large datasets, providing insights that could be critical in understanding the mechanisms of action of compounds like this compound (Perakakis, Yazdani, Karniadakis, & Mantzoros, 2018).
Scientific Output and Impact Assessment :
- The h-index and related metrics such as the hm-index and hg-index are used to measure the scientific output and impact of researchers. These indices could be used to assess the impact of research involving this compound (Schreiber, 2008); (Alonso, Cabrerizo, Herrera-Viedma, & Herrera, 2010).
Research Ethics and Communication :
- Ethical considerations and accurate representation of scientific research are critical. This is particularly important in the communication of research findings to the public, which includes studies on compounds like this compound (Caulfield, Sipp, Murry, Daley, & Kimmelman, 2016).
Health Technology Assessment (HTA) :
- HTA is a multidisciplinary approach that evaluates the implications of new health technologies, including new pharmaceuticals. It could be a valuable tool in assessing the introduction and impact of this compound in clinical settings (La Torre, de Waure, Chiaradia, Mannocci, Specchia, Nicolotti, & Ricciardi, 2008).
Properties
CAS No. |
2000209-42-5 |
---|---|
Molecular Formula |
C26H28Cl2N4O2 |
Molecular Weight |
499.436 |
IUPAC Name |
9-(3,5-dichloro-4-hydroxyphenyl)-1-((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one |
InChI |
InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)/t15-,19- |
InChI Key |
FUVRHGKKWNNBJX-RHDGDCLCSA-N |
SMILES |
O=C1N([C@H]2CC[C@H](CN(C)C)CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HTH-01-091; HTH 01-091; HTH01-091; HTH-01091; HTH 01091; HTH01091; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.